molecular formula C6H8N2O B1595389 5-Ethylpyridazin-3(2H)-one CAS No. 61404-50-0

5-Ethylpyridazin-3(2H)-one

Katalognummer B1595389
CAS-Nummer: 61404-50-0
Molekulargewicht: 124.14 g/mol
InChI-Schlüssel: YYAXRXORQWHQRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethylpyridazin-3(2H)-one is a derivative of pyridazinones . Pyridazinones such as CI-914, CI-930, and pimobendan, along with tetrahydropyridopyridazine (endralazine) and perhydropyridazinodiazepine (cilazopril), have been used as potent positive inotropes, antihypertensives, and platelet aggregation inhibitors .


Synthesis Analysis

The synthesis of this compound involves the creation of 4,5-dihydro-3(2H)pyridazinones . The chemical structures of the new compounds were assigned by microanalysis, IR, 1H-NMR spectral analysis, and some representatives by mass spectrometry .


Molecular Structure Analysis

The molecular structure of this compound was determined using microanalysis, IR, 1H-NMR spectral analysis, and mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Organocatalytic Cascade Synthesis

5-Ethylpyridazin-3(2H)-one is utilized in organic chemistry, particularly in the synthesis of various heterocyclic compounds. Maheswari et al. (2020) demonstrated its use in a one-pot synthesis of compounds like 1H-Pyrazolo[1,2-b]phthalazine-2-carboxamide and 4H-Pyrano[2,3-c]pyrazole, which are important in the pharmaceutical and agricultural industries due to their biological activities such as antimicrobial and anticancer properties (Maheswari et al., 2020).

Novel Adrenoceptor Antagonists

In medicinal chemistry, this compound derivatives have been explored for potential applications as adrenoceptor antagonists. A study by Barlocco et al. (1999) synthesized a tricyclic heterocyclic system from this compound, showing high potency in binding studies towards alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes (Barlocco et al., 1999).

Coordination Nanocages

In the field of supramolecular chemistry, derivatives of this compound have been used in constructing coordination nanocages. Kusukawa and Fujita (2002) reported the self-assembly of coordination nanocages that can enclathrate a variety of neutral organic molecules, demonstrating their potential in molecular encapsulation and selective complexation (Kusukawa & Fujita, 2002).

Spectroscopic Studies

This compound derivatives have also been characterized in spectroscopic studies. Kalai et al. (2021) synthesized and characterized a new pyridazinone derivative, offering insights into its vibrational frequencies and molecular interactions, which are crucial for understanding its chemical behavior and potential applications (Kalai et al., 2021).

Electrophilic Cyanating Agents

In synthetic organic chemistry, this compound derivatives serve as efficient cyanating agents. Kim et al. (2005) explored their use as electrophilic cyanating agents, demonstrating their effectiveness and selectivity in cyanating a variety of nucleophiles (Kim et al., 2005).

Anticancer Agents

Derivatives of this compound have been investigated for their potential as anticancer agents. Temple et al. (1983) reported the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, highlighting their effects on cell proliferation and survival in cancer models (Temple et al., 1983).

Antiavian Influenza Virus Activity

This compound derivatives have also been synthesized for their antiviral activities. Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable activity against avian influenza virus (Hebishy et al., 2020).

Wirkmechanismus

Target of Action

5-Ethylpyridazin-3(2H)-one, a derivative of pyridazinone, has been found to exhibit potent positive inotropic, antihypertensive, and platelet aggregation inhibitory activities . The primary targets of this compound are likely to be similar to those of other pyridazinone derivatives, which include phosphodiesterase-III in the heart muscles and blood vessels .

Mode of Action

Based on the known actions of similar pyridazinone derivatives, it can be inferred that this compound may inhibit phosphodiesterase-iii . This inhibition could increase the concentration of cyclic AMP, leading to enhanced calcium influx into the cell, which in turn could enhance the contractility of the heart muscle .

Biochemical Pathways

Given its potential role as a phosphodiesterase-iii inhibitor, it may impact the cyclic amp pathway . Increased levels of cyclic AMP can activate protein kinase A, leading to phosphorylation of various proteins and altering their function. This can result in a range of downstream effects, including increased heart muscle contractility and vasodilation .

Result of Action

The molecular and cellular effects of this compound are likely to be related to its potential role as a phosphodiesterase-III inhibitor. This could lead to increased heart muscle contractility and vasodilation, contributing to its potential cardiotonic and antihypertensive effects . Additionally, it may inhibit platelet aggregation, which could have implications for its use in conditions where platelet aggregation is a concern .

Biochemische Analyse

Biochemical Properties

5-Ethylpyridazin-3(2H)-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with phosphodiesterase-III, an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cardiac and smooth muscle tissues . By inhibiting phosphodiesterase-III, this compound increases cAMP levels, leading to enhanced cardiac contractility and vasodilation. Additionally, this compound has shown interactions with platelet aggregation pathways, potentially inhibiting platelet aggregation and thus reducing the risk of thrombotic events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cardiac cells, it enhances contractility by increasing cAMP levels, which in turn activates protein kinase A (PKA) and leads to the phosphorylation of key proteins involved in calcium handling . This results in improved calcium influx and stronger cardiac muscle contractions. In vascular smooth muscle cells, this compound induces relaxation by promoting vasodilation through the same cAMP-PKA pathway . Furthermore, this compound has been shown to inhibit platelet aggregation, which is crucial in preventing clot formation .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of phosphodiesterase-III . This inhibition prevents the breakdown of cAMP, leading to its accumulation within cells. The elevated cAMP levels activate PKA, which then phosphorylates various target proteins involved in muscle contraction and relaxation . Additionally, this compound may interact with other signaling pathways, including those involved in platelet aggregation, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in cAMP levels and prolonged enhancement of cardiac contractility and vasodilation . The potential for degradation necessitates careful handling and storage to maintain its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively enhances cardiac contractility and induces vasodilation without significant adverse effects . At higher doses, there may be a risk of toxicity, including excessive vasodilation and hypotension . Studies have shown that the therapeutic window for this compound is relatively wide, but careful dosage management is essential to avoid potential toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its interaction with phosphodiesterase-III . The compound is metabolized in the liver, where it undergoes various biotransformation processes, including oxidation and conjugation . These metabolic pathways are crucial for the elimination of this compound from the body and for maintaining its therapeutic levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely to interact with specific transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the heart and vascular smooth muscle . This targeted distribution enhances its efficacy in modulating cardiac and vascular functions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with phosphodiesterase-III and other target proteins . Post-translational modifications and targeting signals may further direct this compound to specific subcellular compartments, enhancing its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action .

Eigenschaften

IUPAC Name

4-ethyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-5-3-6(9)8-7-4-5/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAXRXORQWHQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30316166
Record name 5-Ethylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61404-50-0
Record name 5-Ethyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61404-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 300285
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061404500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 61404-50-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Ethylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
5-Ethylpyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
5-Ethylpyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
5-Ethylpyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
5-Ethylpyridazin-3(2H)-one
Reactant of Route 6
5-Ethylpyridazin-3(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.